
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C15H14Cl2N4O and a molecular weight of 337.21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide”. However, similar compounds have been synthesized using various methods23. For instance, one method involves the reaction of anthranilic acid and 3,4-dichlorobenzoyl chloride2.Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources. However, computational studies can be performed to understand the molecular structure and properties of similar compounds4.Chemical Reactions Analysis
The specific chemical reactions involving “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” are not available in the current resources. However, related compounds have been studied for their reactions5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” are not available in the current resources. However, similar compounds have been analyzed for their properties89.Applications De Recherche Scientifique
Synthesis and Antiviral Activities
Research has explored the synthesis of pyrazole and isoxazole-based heterocycles, including derivatives similar to the specified compound. These compounds have been tested for their anti-HSV-1 (Herpes simplex virus type-1) and cytotoxic activities. For instance, one study reported the synthesis of new heterocycles and tested them for antiviral activity, with one compound reducing the number of viral plaques of HSV-1 by 69% (Dawood et al., 2011).
Molecular Dynamic Simulations and Docking Studies
Another area of application involves vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These studies focus on understanding the molecular structure and potential biological importance of pyrazole derivatives. For example, vibrational spectroscopy and DFT studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its structure and potential biological applications (Pillai et al., 2017).
Antimicrobial Evaluation
Pyrazole-integrated oxadiazoles have been synthesized and characterized, with certain compounds demonstrating potent antimicrobial activity. This suggests the potential of these derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).
Corrosion Protection Studies
The use of carbohydrazide-pyrazole compounds in corrosion protection has been investigated, showing significant efficacy in protecting mild steel in acidic conditions. This highlights a potential industrial application of these compounds (Paul et al., 2020).
Molecular Modeling and Anti-tumor Activities
Compounds derived from the specified chemical structure have been studied for their potential as anti-tumor agents. Synthesis and molecular modeling studies have identified derivatives with significant effects on mouse tumor model cancer cell lines, suggesting their utility in cancer research (Nassar et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not available in the current resources. However, similar compounds have been analyzed for their safety and hazards108.
Orientations Futures
The future directions for the study of this compound could not be found in the available resources. However, similar compounds have been studied for their potential applications in various fields11.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a comprehensive analysis, further research and studies are needed.
Propriétés
Numéro CAS |
634884-23-4 |
|---|---|
Nom du produit |
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide |
Formule moléculaire |
C15H14Cl2N4O |
Poids moléculaire |
337.2 |
Nom IUPAC |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
Clé InChI |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



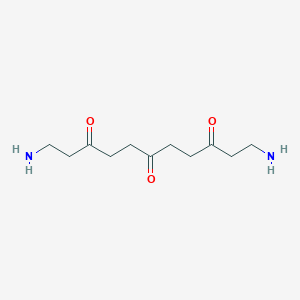
![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
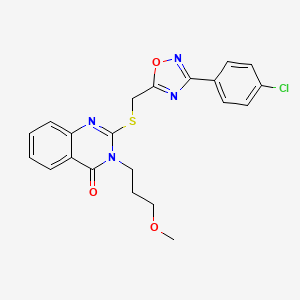
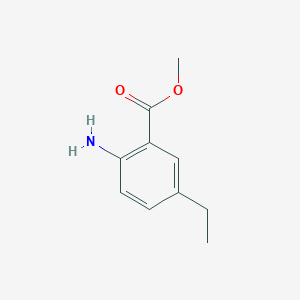
![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)
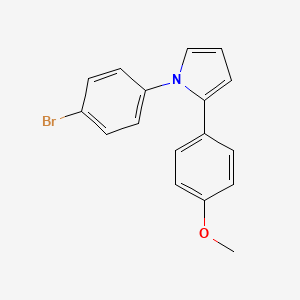
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
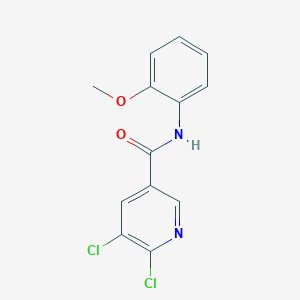
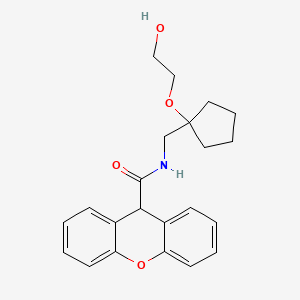
![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)